molecular formula C16H12N10O2 B10932048 7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10932048
M. Wt: 376.33 g/mol
InChI Key: HATFSYXXZBUKOW-UHFFFAOYSA-N
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Description

7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple nitrogen atoms and aromatic rings, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from simpler precursors. One common approach involves the initial formation of the triazole ring, followed by the introduction of the nitro group and subsequent coupling with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for therapeutic applications.

    Industry: The compound may be used in the development of advanced materials, such as high-energy materials or specialized polymers.

Mechanism of Action

The mechanism by which 7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and potential biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their pharmacological properties.

    Nitroaromatic compounds: These compounds contain nitro groups and are known for their diverse reactivity and applications in various fields.

Uniqueness

7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C16H12N10O2

Molecular Weight

376.33 g/mol

IUPAC Name

10-methyl-4-[4-[(3-nitro-1,2,4-triazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H12N10O2/c1-23-14-12(6-19-23)15-20-13(21-25(15)9-17-14)11-4-2-10(3-5-11)7-24-8-18-16(22-24)26(27)28/h2-6,8-9H,7H2,1H3

InChI Key

HATFSYXXZBUKOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=NC(=N5)[N+](=O)[O-]

Origin of Product

United States

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